2,8-Dimethylnonane-4,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

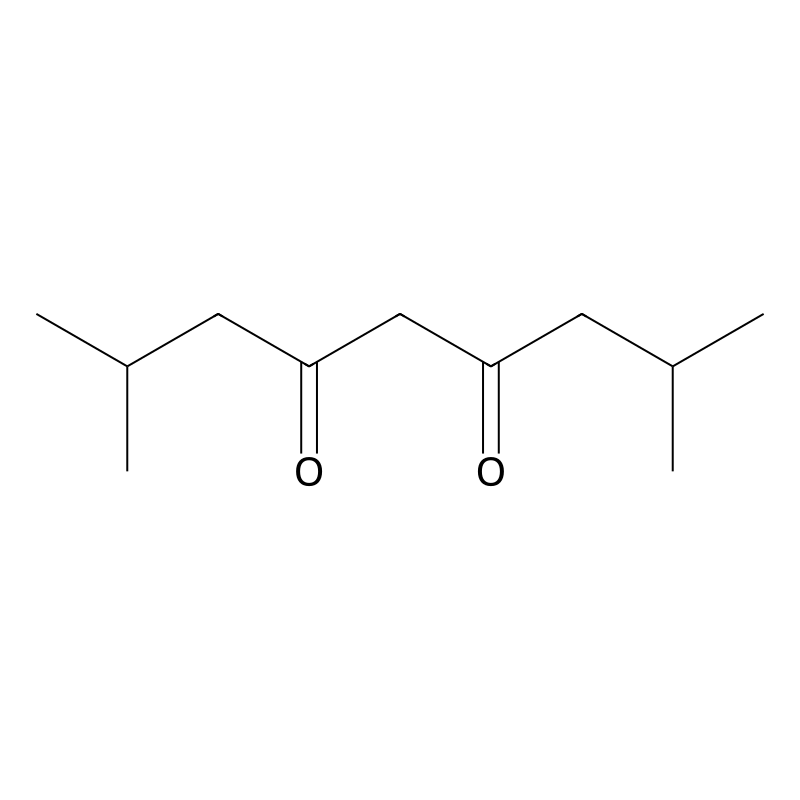

2,8-Dimethylnonane-4,6-dione is an organic compound with the molecular formula C11H20O2 and a CAS number of 7307-08-6. It features a nonane backbone with two methyl groups at the 2 and 8 positions and two ketone functional groups at the 4 and 6 positions. This compound is classified as a diketone and is known for its unique structural properties that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .

Currently, there is no documented information regarding the mechanism of action of DMD in biological systems.

As with any unknown compound, caution should be exercised when handling DMD.

- Limited data: The absence of specific data on hazards necessitates treating it as a potentially hazardous material until more information is available [].

- Potential hazards: The presence of ketone groups suggests mild eye and skin irritation. Additionally, inhalation may cause respiratory tract irritation [].

- Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones, leading to larger carbon skeletons.

- Hydrazone Formation: The compound reacts with hydrazines to form hydrazones, which are useful intermediates in organic synthesis .

- Reduction Reactions: The diketone can be reduced to corresponding alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic chemistry.

Several methods have been reported for synthesizing 2,8-Dimethylnonane-4,6-dione:

- Base-Catalyzed Condensation: A common method involves the condensation of appropriate aldehydes or ketones in the presence of a base catalyst.

- Oxidative Methods: Oxidation of suitable precursors can yield diketones like 2,8-Dimethylnonane-4,6-dione.

- Hydrazone Intermediates: The compound can also be synthesized via hydrazone intermediates through reactions involving phenyl hydrazine .

These methods showcase the compound's synthetic accessibility for research purposes.

2,8-Dimethylnonane-4,6-dione has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.

- Research: The compound is used in various academic studies to explore its reactivity and potential derivatives .

Several compounds share structural similarities with 2,8-Dimethylnonane-4,6-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dimethylheptane-3,5-dione | Similar diketone structure | Shorter carbon chain; different methyl positioning |

| 2,2,6,6-Tetramethylheptane-3,5-dione | Highly branched structure | More steric hindrance due to additional methyl groups |

| Diisobutyrylmethane | Similar diketone functionality | Different alkyl substituents affecting reactivity |

The unique positioning of methyl groups in 2,8-Dimethylnonane-4,6-dione contributes to its distinct chemical behavior compared to these similar compounds.

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s IUPAC name, 2,8-dimethylnonane-4,6-dione, reflects its parent chain (nonane) and substituents:

- Nonane backbone: A nine-carbon chain.

- Methyl groups: Attached to carbons 2 and 8.

- Ketone groups: Positioned at carbons 4 and 6.

Alternative names include diisovalerylmethane and 4,6-nonanedione, 2,8-dimethyl. The CAS registry number is 7307-08-6.

Key Structural Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | |

| Molecular Weight | 184.27 g/mol | |

| SMILES | CC(C)CC(=O)CC(=O)CC(C)C | |

| InChI | InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 |

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by:

- Ketone groups: Each carbonyl (C=O) is trigonal planar, with the central carbon bonded to two methyl groups and two adjacent carbons.

- Methyl substituents: Positioned at C2 and C8, these groups introduce steric hindrance, potentially influencing reactivity and tautomerism.

- Conformational flexibility: The nonane backbone allows rotational freedom around C–C bonds, though steric clashes between methyl groups and ketones may restrict certain conformers.

Crystallographic Data and Solid-State Arrangements

While specific crystallographic data for 2,8-dimethylnonane-4,6-dione are limited, analogous β-diketones (e.g., 4,6-nonanedione) exhibit hydrogen-bonded networks in the solid state. For example:

- Enol forms form intramolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen.

- Keto forms adopt linear or slightly bent arrangements, with potential intermolecular interactions.

Comparative Analysis of Tautomeric Forms (Keto-Enol Equilibrium)

The compound undergoes keto-enol tautomerism, a hallmark of β-diketones. The equilibrium is influenced by solvent polarity, temperature, and substituent effects.

Tautomeric Forms and Properties

| Property | Keto Form | Enol Form |

|---|---|---|

| Structure | Two ketone groups | One ketone, one enol (C=C–OH) |

| Stability | Dominant in nonpolar solvents | Stabilized in polar solvents |

| Hydrogen Bonding | Limited | Intramolecular H-bonding |